molecular formula C8H8Cl3F2NO2S B2511816 3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride CAS No. 2445790-86-1

3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride

Cat. No.: B2511816
CAS No.: 2445790-86-1
M. Wt: 326.56
InChI Key: XCBBFFQLWLYAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with chlorine atoms and a difluoropropanoic acid moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with difluoropropionic acid in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The chlorine atoms on the thiophene ring can be reduced to form dichlorothiophene derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the difluoropropanoic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Dichlorothiophene derivatives.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-(2,5-Dichlorothiophen-3-yl)propanoic acid

  • 2,5-Dichlorothiophene-3-carbaldehyde

  • Difluoropropionic acid

Uniqueness: 3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride is unique due to its combination of the thiophene ring with chlorine substituents and the difluoropropanoic acid moiety. This combination provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-[(2,5-dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2NO2S.ClH/c9-5-1-4(6(10)16-5)2-13-3-8(11,12)7(14)15;/h1,13H,2-3H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBFFQLWLYAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CNCC(C(=O)O)(F)F)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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